6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole
Description
Historical Context and Evolution of Benzoxazole (B165842) Chemistry in Academic Disciplines
The journey of benzoxazole chemistry began in the mid-19th century as part of the broader advancement of organic and heterocyclic chemistry. nih.gov Benzoxazoles, which are organic compounds containing a benzene (B151609) ring fused to an oxazole (B20620) ring, have long been recognized for their versatile biological activities. nih.govnih.gov Initially, research focused on the synthesis and fundamental reactivity of the benzoxazole nucleus. jocpr.com Over the decades, this focus has shifted towards the exploration of benzoxazole derivatives as privileged scaffolds in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. jocpr.comnih.gov
These derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. nih.govjocpr.com The ability of the benzoxazole structure to serve as a structural isostere of naturally occurring nucleic bases, such as adenine (B156593) and guanine, allows for potential interactions with biological macromolecules, further fueling research into their medicinal applications. jocpr.comchemistryjournal.net The evolution of synthetic methodologies has also played a crucial role, with the development of more efficient and diverse routes to functionalized benzoxazoles, thereby expanding the accessible chemical space for drug discovery. jocpr.com
Significance of Fluorinated Heterocycles in Modern Medicinal Chemistry Research Paradigms
The incorporation of fluorine into heterocyclic compounds represents a key strategy in modern drug design. researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net
Strategically introducing fluorine can lead to:
Enhanced Metabolic Stability: The C-F bond is highly stable and not easily metabolized, which can increase the half-life of a drug.
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, leading to enhanced potency and selectivity.
These benefits have led to a significant number of fluorinated heterocyclic drugs being approved and investigated for various therapeutic indications. researchgate.net
Rationale for Advanced Academic Investigation of 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole
The focused academic investigation of this compound is driven by the convergence of the advantageous properties of its constituent parts. The benzoxazole core provides a well-established scaffold with a history of diverse biological activity. The fluorine atom at the 6-position is anticipated to enhance the molecule's metabolic stability and binding affinity for its biological targets. Furthermore, the prop-1-en-2-yl (isopropenyl) group at the 2-position introduces specific steric and electronic features that can modulate the compound's reactivity and biological interactions.
Preliminary research has indicated that this compound possesses promising antimicrobial and anticancer properties, providing a strong impetus for more in-depth studies. Its mechanism of action is thought to involve the modulation of specific enzymes or receptors, with the fluorine atom playing a key role in enhancing binding affinity and selectivity. These initial findings, coupled with the established principles of medicinal chemistry regarding fluorinated heterocycles, provide a compelling rationale for its continued investigation as a potential therapeutic agent and a valuable tool for biochemical research.
Detailed Research Findings
Recent studies have begun to quantify the biological potential of this compound, particularly in the areas of antimicrobial and anticancer activity.
Antimicrobial Activity
The compound has demonstrated significant antibacterial properties. The minimum inhibitory concentration (MIC) has been determined against several bacterial strains, indicating its potential as an antimicrobial agent.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.020 |
| Bacillus cereus | 0.010 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest its efficacy in inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT116 | Human Colorectal Carcinoma | 12.5 |
| MCF7 | Breast Cancer | 15.0 |
| A549 | Lung Cancer | 18.5 |
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-prop-1-en-2-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEHGIRCPGAHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC2=C(O1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 6 Fluoro 2 Prop 1 En 2 Yl Benzo D Oxazole and Its Analogs
Influence of the Fluorine Atom at the 6-Position on Molecular Recognition
The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. tandfonline.com The fluorine atom at the 6-position of the benzoxazole (B165842) ring is not merely a passive addition but an active modulator of the molecule's electronic properties and its ability to interact with biological macromolecules. tandfonline.comnih.gov
Fluorine is the most electronegative element, and its incorporation into an organic molecule can significantly alter the electron distribution. tandfonline.comnih.gov This alteration has several consequences for ligand-target interactions:
Inductive Effect : The strong electron-withdrawing nature of fluorine creates a localized dipole moment and can influence the acidity and basicity of nearby functional groups. tandfonline.comnih.gov Specifically, introducing a fluorine atom into an aromatic ring generally lowers the pKa, making protic groups more acidic and basic groups less basic. nih.gov This modulation of pKa can be critical for improving bioavailability by affecting the ionization state of the molecule, which in turn influences its ability to permeate biological membranes. tandfonline.com
Hydrogen Bonding : While organic fluorine is a poor hydrogen bond acceptor, it can participate in favorable interactions with polar hydrogen atoms in protein binding sites. nih.govacs.org The presence of fluorine can also influence the hydrogen-bonding capability of other groups on the ligand by altering their polarity. tandfonline.com Computational studies have shown that fluorine can form hydrogen-bond-like interactions with water molecules within a binding pocket, potentially stabilizing the ligand-target complex. acs.org
Multipolar Interactions : Fluorine can engage in orthogonal multipolar interactions, such as C–F···C=O interactions with the protein backbone. nih.gov These interactions, though weaker than classical hydrogen bonds, can significantly contribute to binding affinity when the geometry is optimal. nih.gov
The introduction of fluorine at the 6-position is known to enhance cell penetration and binding to targets like DNA gyrase in other heterocyclic scaffolds. nih.gov The unique electronic properties of fluorine can lead to more stable and specific interactions with biological targets. acs.org
The electronic modulations induced by the fluorine atom often translate into improved binding affinity and selectivity for a specific biological target. tandfonline.com The substitution of hydrogen with fluorine is a common strategy to enhance ligand binding to proteins. tandfonline.com This enhancement can occur through several mechanisms:
Direct Interactions : As mentioned, fluorine can directly interact with protein residues through hydrogen bonds or multipolar interactions, anchoring the ligand in the binding pocket. nih.govresearchgate.net
Conformational Effects : Fluorine substitution can influence the preferred conformation of a molecule, pre-organizing it for a better fit with its target receptor or enzyme.
Metabolic Stability : Placing a fluorine atom at a site susceptible to metabolic attack (e.g., by cytochrome P450 enzymes) can block this process, increasing the metabolic stability and half-life of the compound. tandfonline.comnih.gov
In various benzazole derivatives, including benzothiazoles and benzimidazoles, the presence of a fluorine atom at the 6-position has been shown to improve cytotoxicity against cancer cell lines. nih.gov For instance, a benzothiazole (B30560) with a fluorine at the 6-position exhibited high potency against leukemia cancer cells. nih.gov This highlights the critical role that a strategically placed fluorine atom can play in enhancing the biological efficacy of the benzoxazole scaffold. nih.gov
Contribution of the 2-(prop-1-en-2-yl) Substituent to Biological Activity
Steric effects arise from the spatial arrangement of atoms and are fundamental to how a ligand interacts with its binding site. wikipedia.org The size and shape of the isopropenyl group can influence binding in several ways:
Receptor Occupancy : The substituent must fit within the confines of the receptor or enzyme's binding pocket. Bulky groups can sometimes enhance affinity by occupying available space and making favorable van der Waals contacts. However, a group that is too large can cause steric clashes, preventing optimal binding. core.ac.ukacs.org
Selectivity : The specific shape of the isopropenyl group might allow it to fit snugly into the binding site of one target protein but not another, thereby contributing to selectivity. wikipedia.org
In studies of propofol, a molecule with two isopropyl groups, steric interference from bulky substituents was shown to reduce binding to GABAA receptors, highlighting the importance of substituent size for proper receptor engagement. nih.gov The steric properties of the 2-position substituent are therefore a key factor in the molecular recognition process. nih.gov
The isopropenyl group possesses a degree of conformational flexibility due to rotation around the single bond connecting it to the benzoxazole ring. This flexibility is significant for several reasons:
Induced Fit : The ability of the isopropenyl group to rotate allows the ligand to adapt its conformation to achieve an optimal fit within the binding site, a concept known as "induced fit."
Entropy Considerations : While flexibility can be advantageous, a highly flexible ligand may have a significant entropic penalty upon binding, as it loses rotational freedom.
Pharmacophore Modeling : A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity. Understanding the conformational preferences of the isopropenyl group is crucial for developing accurate pharmacophore models for this class of compounds. researchgate.net These models can then be used to design new analogs with improved activity by predicting how different substituents might behave.
Systematic SAR Studies Across Diverse Benzoxazole Analogs and Derivatives
Systematic SAR studies, where substituents at various positions of the benzoxazole core are methodically altered, are essential for understanding the specific contributions of each part of the molecule to its biological activity. nih.gov Research on diverse benzoxazole analogs has revealed several key trends. The substituents at the 2- and 5- (or 6-) positions of the benzoxazole ring are often the most critical for activity. mdpi.comnih.gov
For example, in a series of benzoxazole derivatives tested for anticancer activity, substitutions on an aryl ring at the 2-position significantly influenced potency. rsc.org Similarly, studies on 1,2-benzisoxazole (B1199462) derivatives showed that modifying the substituent on the piperidinyl moiety at the 3-position played a dominant role in their antiproliferative activity. nih.gov
The following table summarizes representative SAR findings from various studies on benzoxazole and related benzisoxazole analogs, illustrating the impact of different substituents on biological activity.
| Scaffold | Position of Variation | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| 2-Aryl-Benzoxazole | Benzoxazole 6-position | -F | Improved cytotoxicity in related benzothiazoles. | nih.gov |
| 2-Aryl-Benzoxazole | Aryl ring at 2-position | Electron-withdrawing groups | Generally increased anticancer activity. | rsc.org |
| 2-Aryl-Benzoxazole | Aryl ring at 2-position | Electron-donating groups | Generally decreased anticancer activity. | rsc.org |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Piperidine N-position | Heterocyclic rings (e.g., pyridine) | Potent antiproliferative activity. | nih.gov |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Piperidine N-position | Aromatic rings (e.g., phenyl) | Moderate antiproliferative activity. | nih.gov |
| Benzofuro[2,3-b]pyridine | Pyridine 4-position | -F (electron-withdrawing) | Remarkable increase in ferroptosis inhibitory activity. | acs.org |
| Benzofuro[2,3-b]pyridine | Pyridine 4-position | -OCH3 (electron-donating) | Reduced ferroptosis inhibitory activity. | acs.org |
These studies collectively demonstrate that a delicate balance of electronic, steric, and hydrophobic properties is required for optimal biological activity. The fluorine atom at the 6-position likely enhances potency through favorable electronic interactions and improved metabolic stability, while the isopropenyl group at the 2-position provides the necessary steric bulk and conformational properties to engage effectively with the target binding site.
Mechanistic Elucidation of Biological Activities Exhibited by 6 Fluoro 2 Prop 1 En 2 Yl Benzo D Oxazole
In Vitro Assessment of Biological Profiles
Neurobiological Mechanisms of Action
Current scientific literature lacks specific studies investigating the neurobiological mechanisms of action of 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole. While other fluorinated benzisoxazole derivatives have been explored for their potential in treating central nervous system disorders, such as schizophrenia, by acting as antipsychotic agents, this specific compound has not been the subject of similar detailed neuropharmacological profiling. researchgate.netjddtonline.infoossila.com Research into related compounds often involves assessing their ability to cross the blood-brain barrier and their interactions with various neurotransmitter receptors. researchgate.netjddtonline.info However, without dedicated studies, any discussion of the neurobiological activity of this compound would be speculative.
Antitubercular Investigations in Mycobacterial Strains
There is a notable absence of specific antitubercular studies focused on this compound in available research. Although various oxazole (B20620), thiazole, and other heterocyclic compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, specific data, such as Minimum Inhibitory Concentration (MIC) values for this particular compound, are not documented in the reviewed literature. nih.gov The general field of antitubercular drug discovery is active, but the research spotlight has yet to fall on this specific molecule.
Molecular Mechanism of Action Elucidation at the Biochemical Level
Detailed biochemical studies to unravel the molecular mechanism of action of this compound are not currently available. While it is broadly understood that such compounds may exert their effects by interacting with specific molecular targets like enzymes or receptors, the precise nature of these interactions for this molecule remains uncharacterized.
Identification of Specific Molecular Targets and Binding Modes
There are no published studies that identify the specific molecular targets of this compound. Consequently, information regarding its binding modes, which would typically be elucidated through techniques like X-ray crystallography or computational docking studies, is also unavailable.
Elucidation of Selectivity Determinants of the Fluorine Atom
The role of the fluorine atom in enhancing the binding affinity and selectivity of bioactive molecules is a well-established principle in medicinal chemistry. However, a specific investigation into the selectivity determinants of the fluorine atom at the 6-position of this particular benzoxazole (B165842) derivative has not been reported. Such studies would be essential to understand its target specificity and potential for off-target effects.
Methodological Considerations in In Vitro Biological Activity Screening
The in vitro screening of novel compounds typically involves a battery of standardized assays to determine their biological activity. For compounds like this compound, this would likely include antimicrobial susceptibility testing using methods such as broth microdilution or agar (B569324) diffusion to determine MIC values against various bacterial and fungal strains. nih.gov For assessing anticancer potential, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to measure cell viability and proliferation in various cancer cell lines. nih.gov However, specific methodological adaptations or considerations for the in vitro screening of this particular compound are not detailed in the available literature.
Computational Chemistry and Advanced Modeling for 6 Fluoro 2 Prop 1 En 2 Yl Benzo D Oxazole Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole might interact with a specific protein target, such as an enzyme or receptor implicated in a disease pathway.
Molecular docking simulations are employed to place this compound into the binding site of a target macromolecule, such as a protein kinase, which are common targets for anticancer agents. nih.govnih.govbiorxiv.org The process generates multiple possible binding poses and calculates a corresponding binding affinity score for each. This score, typically expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger, more favorable binding. ijpsonline.com
For instance, when docking benzoxazole (B165842) derivatives against protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, the software evaluates various electrostatic, van der Waals, and hydrogen bonding interactions. nih.govrsc.org The resulting binding affinity helps prioritize compounds for synthesis and biological testing. frontiersin.org
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Primary Interaction Types |
|---|---|---|
| VEGFR-2 (PDB: 4ASD) | -8.5 | Hydrogen Bond, Hydrophobic, π-Alkyl |
| p38 MAP Kinase (PDB: 3ZS5) | -7.9 | Hydrophobic, Halogen Bond |
| DNA Gyrase (PDB: 1KZN) | -7.2 | Hydrogen Bond, π-π Stacking |
Beyond predicting binding strength, docking studies are pivotal in identifying the specific amino acid residues within the protein's active site that are crucial for recognizing and binding the ligand. nih.gov The planar benzoxazole ring can form hydrophobic and π-stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). mdpi.com
The fluorine atom at the 6-position can form halogen bonds or other favorable electrostatic interactions, while the nitrogen and oxygen atoms of the oxazole (B20620) ring are potential hydrogen bond acceptors. mdpi.com Analysis of the docked poses reveals which residues form these critical contacts. For example, in studies with related benzoxazole inhibitors targeting VEGFR-2, key interactions often involve residues such as Valine (Val), Alanine (Ala), Lysine (Lys), and Leucine (Leu) in the binding pocket. nih.gov
Table 2: Predicted Key Amino Acid Interactions for this compound in a Kinase Active Site (Hypothetical).
| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand |
|---|---|---|
| Leu840 | Hydrophobic | Benzene (B151609) ring |
| Val848 | Hydrophobic | Prop-1-en-2-yl group |
| Cys919 | Hydrogen Bond | Oxazole Nitrogen |
| Phe918 | π-π Stacking | Benzoxazole core |
| Asp1046 | Hydrogen Bond | Oxazole Oxygen (via water bridge) |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations provide a detailed understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. These methods are essential for rationalizing the behavior of this compound at a subatomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, commonly using the B3LYP functional with a basis set like 6-31G or 6-311G, can accurately predict its ground-state geometry. researchgate.netreddit.com This involves calculating the optimal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. semanticscholar.org These geometric parameters are fundamental for understanding the molecule's shape and steric profile, which are critical for its interaction with biological targets. researchgate.net
Table 3: Representative Predicted Geometric Parameters for the Benzoxazole Core using DFT (B3LYP/6-31G*).
| Parameter | Value |
|---|---|
| C-O Bond Length (Oxazole) | 1.36 Å |
| C=N Bond Length (Oxazole) | 1.31 Å |
| C-F Bond Length | 1.35 Å |
| O-C-N Bond Angle (Oxazole) | 115.2° |
| C-C-F Bond Angle (Benzene) | 118.5° |
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). pku.edu.cnwuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, DFT calculations can determine the energies of these orbitals and map their distribution across the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack. dergipark.org.tracs.org
Table 4: Illustrative FMO Properties for this compound (Calculated in Gas Phase).
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations introduce motion and time, offering a dynamic view of the complex. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound and its target protein behave over a period of time, typically nanoseconds to microseconds. nih.gov
These simulations are crucial for assessing the stability of the binding pose predicted by docking. researchgate.net By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand's position, researchers can determine if the compound remains stably bound in the active site or if it drifts away. frontiersin.org MD can also reveal conformational changes in the protein upon ligand binding and highlight the role of water molecules in mediating interactions. This detailed understanding of the binding dynamics is invaluable for refining lead compounds and explaining their biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of this compound and related benzoxazole analogs, QSAR studies are instrumental in predicting the biological activities of newly designed compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening.
Research into benzoxazole derivatives has successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for various therapeutic targets. nih.govtandfonline.com These models are developed using a "training set" of compounds with known activities to establish the correlation, and then validated using a "test set" of compounds to assess their predictive power. nih.gov For instance, 3D-QSAR studies have been performed on a series of benzoxazole derivatives to understand their anticancer activity against cell lines such as HepG2, HCT-116, and MCF-7. nih.gov
The statistical quality and predictive ability of QSAR models are evaluated using several parameters. The leave-one-out cross-validation coefficient (q²) and the conventional correlation coefficient (r²) are key indicators of a model's robustness. tandfonline.com A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value signifies a strong correlation between the predicted and experimental activities of the training set compounds. The predictive ability of the model on external compounds is often measured by the r²pred value. tandfonline.com
Studies on benzoxazole benzenesulfonamide (B165840) derivatives have led to the development of statistically valid 3D-QSAR models with high predictive capability, indicated by R² values of 0.9686 and q² values of 0.72. chemijournal.com These models help in correlating the effect of hydrophobic, H-bond donor, and electron-withdrawing groups with the biological activity. chemijournal.com Similarly, QSAR models for antimicrobial benzoxazole analogs have revealed that thermodynamic properties like Standard Gibbs free energy and electronic properties such as Electronic energy positively contribute to activity, while HOMO energy and Repulsion energy have a negative contribution. These findings suggest that substituting the benzoxazole ring with electron-withdrawing groups is favorable for antibacterial activity.
The data generated from these QSAR models provide crucial insights into the structural requirements for enhanced biological activity, guiding the rational design of more potent analogs of this compound.
| Model Type | Target/Activity | Key Statistical Parameters | Structural Insights for Activity | Reference |
| CoMFA | Anti-inflammatory | q² = 0.753, r² = 0.975, r²pred = 0.788 | Steric and electrostatic fields are critical for activity. | tandfonline.com |
| CoMSIA | Anti-inflammatory | q² = 0.646, r² = 0.983, r²pred = 0.663 | Steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields influence activity. | tandfonline.com |
| 3D-QSAR | Anticancer (VEGFR-2) | CoMFA and CoMSIA models developed for HepG2, HCT-116, and MCF-7 cell lines. | Illustrates the relationship between different molecular fields and anticancer activities. | nih.gov |
| 3D-QSAR | Antidiabetic (FBPase) | R² = 0.9686, q² = 0.72 | Hydrophobic/nonpolar, withdrawing/H-bond acceptor, and H-bond donor groups affect activity. | chemijournal.com |
| 2D-QSAR | Antimicrobial | Stepwise multiple linear regression used. | Standard Gibbs free energy and Electronic energy contribute positively; HOMO and Repulsion energy contribute negatively. Electron-withdrawing groups are favorable. |
Virtual Screening and De Novo Design of Novel Benzoxazole Analogs
Building upon the insights from QSAR and other computational methods, virtual screening and de novo design are powerful strategies for discovering and developing novel benzoxazole analogs with improved therapeutic potential.
Virtual Screening is a computational process used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. For benzoxazole derivatives, this approach has been effectively used to identify new potential inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer progression. hep.com.cnnih.gov The process often starts with a pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity. This model is then used as a filter to screen databases of compounds. nih.gov Hits from this initial screening are then typically subjected to molecular docking simulations to predict their binding affinity and orientation within the target's active site. hep.com.cnnih.gov For example, a molecular docking-based virtual screening of 45 benzoxazole/thiazole derivatives identified seven compounds with superior binding affinities to VEGFR-2 compared to the reference drug Sorafenib. hep.com.cn
De Novo Design , on the other hand, involves the computational creation of novel molecular structures from scratch, tailored to fit the structural and chemical constraints of a target's binding site. This approach allows for the exploration of novel chemical space beyond existing compound libraries. The design process is often guided by the structural information of the target protein and the pharmacophoric features known to be important for activity. nih.gov For instance, new series of benzoxazole derivatives have been designed and synthesized to incorporate the main essential pharmacophoric features of VEGFR-2 inhibitors. nih.govtandfonline.comresearchgate.net These designed compounds are then synthesized and evaluated for their biological activity, creating a feedback loop for further design and optimization. nih.govmdpi.com Computational studies, including docking, are performed to gain insights into the possible binding modes of the newly designed compounds with their target, helping to rationalize the observed activity and guide the next cycle of design. nih.gov
The synergy between virtual screening and de novo design accelerates the discovery of lead compounds. Virtual screening can identify novel scaffolds from existing libraries, which can then be optimized and elaborated upon using de novo design principles to create highly potent and selective analogs of this compound.
| Strategy | Target | Methodology | Outcome/Example | Reference |
| Virtual Screening | VEGFR-2 | Molecular Docking | Identification of 7 benzoxazole/thiazole ligands with MolDock scores ranging from -157.85 to -173.88 kcal/mol, superior to Sorafenib (-156.35 kcal/mol). | hep.com.cn |
| Virtual Screening | VEGFR-2 | Pharmacophore Modeling | Used to identify new potential VEGFR-2 kinase inhibitors from compound libraries. | nih.gov |
| De Novo Design | VEGFR-2 | Pharmacophore-guided Synthesis | Design and synthesis of a new series of benzoxazole derivatives. Compound 14b was identified as a potent derivative that reduced proliferation and migratory potential of HUVEC cells. | nih.gov |
| De Novo Design | Anticancer | Synthesis of Novel Analogs | Design and synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides, followed by molecular docking to understand binding affinity. | biotech-asia.org |
| De Novo Design | VEGFR-2 | Synthesis of Benzoxazole-Benzamide Conjugates | Design of novel conjugates based on VEGFR-2 inhibitor pharmacophores. Compounds showed potent anti-proliferative activity. | nih.gov |
Emerging Research Avenues and Future Perspectives for 6 Fluoro 2 Prop 1 En 2 Yl Benzo D Oxazole
Exploration of Novel Synthetic Pathways Towards Complex Architectures
The synthesis of 2-substituted benzoxazoles is a well-established field, typically involving the condensation of a 2-aminophenol (B121084) with various electrophilic partners. rsc.org For 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole, a primary precursor would be 2-amino-5-fluorophenol. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes that allow for the creation of more complex molecular architectures based on this core structure.
Key areas for exploration include:
Catalyst Development: While many methods exist, there is a continuous drive to develop novel catalysts that are more environmentally friendly and efficient. This includes the use of nanocatalysts, metal catalysts, and ionic liquids to facilitate the cyclization reaction under milder conditions. rsc.orgnih.gov For instance, methods using a combination of Brønsted acid and copper iodide have been shown to be effective for cyclization reactions with β-diketones. acs.org
One-Pot and Domino Reactions: To improve atom economy and reduce purification steps, one-pot domino reactions are highly desirable. organic-chemistry.org A potential strategy involves an initial aminocarbonylation of a vinyl bromide with 2-amino-5-fluorophenol, followed by an acid-mediated ring closure to generate the benzoxazole (B165842) core in a single sequence. organic-chemistry.org
Late-Stage Functionalization: A significant future direction is the development of methods for the late-stage functionalization of the pre-formed this compound scaffold. This would enable the rapid generation of analogues by modifying the benzene (B151609) ring or the isopropenyl group, which is crucial for structure-activity relationship studies.
| Synthetic Strategy | Precursors | Catalyst/Reagent Example | Potential Advantage |
| Condensation/Cyclization | 2-Amino-5-fluorophenol, Aldehydes/Ketones | Lewis Acidic Ionic Liquid (LAIL@MNP) | Green chemistry, reusability, mild conditions. nih.gov |
| Combined Catalysis | 2-Aminophenols, β-Diketones | Brønsted Acid and CuI | Access to diverse 2-substituents. acs.org |
| Domino Acylation-Annulation | 2-Bromoanilines, Acyl Chlorides | CuI, 1,10-phenanthroline | Complements traditional 2-aminophenol routes. organic-chemistry.org |
| Acceptorless Dehydrogenative Coupling | 2-Aminophenol, Primary Alcohols | Ruthenium Complex | High atom economy, produces H2 as byproduct. ijpbs.com |
Advanced SAR Studies and Multi-Target Ligand Design Strategies
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. For this compound, SAR studies would systematically explore how modifications to its structure affect its biological activity. Research on related benzoxazole derivatives has shown that substituents at the 2- and 5-positions are critical for modulating antiproliferative and antimicrobial potency. mdpi.com
Future SAR investigations should focus on:
Role of the Fluorine Atom: The fluorine at position 6 is expected to influence the compound's lipophilicity and electronic properties, potentially enhancing membrane permeability and target binding. Comparative studies with non-fluorinated analogues would quantify this effect.
Modification of the Isopropenyl Group: The prop-1-en-2-yl group at the C2 position is a key site for modification. Its replacement with other alkyl, aryl, or heterocyclic groups could significantly alter the compound's interaction with biological targets.
Substitution on the Benzene Ring: Introducing additional substituents on the benzoxazole ring could further refine the molecule's activity, selectivity, and pharmacokinetic properties.
Building on SAR data, a forward-thinking approach involves the design of multi-target ligands. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A multi-target strategy aims to design a single molecule that can modulate several key targets simultaneously. Given the broad bioactivity of the benzoxazole scaffold, this compound could serve as a template for developing ligands that, for example, inhibit both a specific kinase and a protein involved in apoptosis. nih.gov
| Structural Modification | Potential Impact on Activity | Rationale |
| Replace 6-Fluoro | Altered potency and metabolic stability | Fluorine often enhances binding and blocks metabolic breakdown. |
| Bioisosteric replacement of isopropenyl | Modified selectivity and potency | Changing the size and electronics at the key C2 position can fine-tune target interaction. mdpi.com |
| Add substituent at position 5 | Enhanced activity | SAR studies on related benzoxazoles show this position is critical for antiproliferative effects. mdpi.com |
| Convert isopropenyl to a linker for a second pharmacophore | Multi-target activity | Enables the design of dual-action drugs for complex diseases. |
Elucidation of Broader Spectrum Biological Activities and Polypharmacology
Benzoxazole derivatives are renowned for their wide spectrum of pharmacological activities. nih.gov While initial studies might focus on a specific area, a comprehensive evaluation of this compound against a diverse panel of biological targets is a crucial future step. This broad-based screening can uncover unexpected therapeutic potential.
Potential biological activities to investigate include:
Anticancer Activity: Screening against a panel of human cancer cell lines is a high priority, as many benzoxazole analogues show potent antiproliferative effects. nih.govnih.gov
Antimicrobial Activity: Evaluation against various strains of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is warranted. nih.govmdpi.com
Enzyme Inhibition: Many benzoxazoles act as inhibitors of key enzymes, such as kinases, cyclooxygenases (COX), and topoisomerases. figshare.com
Neurological Activity: Some derivatives have shown potential as antihistamines, antiparkinson agents, or 5-HT3 antagonists. nih.gov
This exploration naturally leads to the concept of polypharmacology , where a single drug interacts with multiple targets. This can be advantageous for treating complex diseases where hitting a single target is insufficient. The unique electronic and structural features of this compound make it a prime candidate for polypharmacological effects, which could be systematically investigated through advanced screening and mechanistic studies.
Integration of Omics Technologies for Systems-Level Mechanistic Understanding
To move beyond identifying what a compound does and understand how it works, modern drug discovery integrates "omics" technologies. ebrary.netyoutube.com For this compound, these approaches can provide a systems-level view of its mechanism of action.
Genomics and Transcriptomics: By treating cells with the compound and analyzing the subsequent changes in gene expression (e.g., via RNA-sequencing), researchers can identify the cellular pathways that are perturbed. This can reveal the compound's molecular targets and off-target effects. nih.gov
Proteomics: This technology identifies changes in protein expression and post-translational modifications following drug treatment. It can directly help in identifying the protein targets that the compound binds to and modulates. youtube.com
Metabolomics: This approach analyzes the global changes in metabolite levels within a cell or organism. It can provide crucial information on how the compound affects cellular metabolism, which is particularly relevant for anticancer and antimicrobial drug development. researchgate.net
The integration of these datasets using bioinformatics tools can build a comprehensive picture of the compound's biological impact, facilitating the identification of biomarkers for its efficacy and elucidating its precise mechanism of action. ebrary.net
Application in Chemical Probe Development for Biological System Interrogation
A chemical probe is a small molecule designed to selectively interact with a specific biological target (e.g., a protein) in a complex biological system. nih.gov this compound, if found to be potent and selective for a particular target, could be developed into such a probe.
The development process would involve:
Affinity Tagging: Modifying the structure, likely at the isopropenyl group, to attach a reporter tag such as biotin (B1667282) or a clickable alkyne group.
Target Identification: Using the tagged probe in pull-down experiments with cell lysates to isolate its binding partners, which can then be identified by mass spectrometry.
Cellular Imaging: Incorporating a fluorophore into the molecule to create a fluorescent probe. This would allow for the visualization of the target's localization and dynamics within living cells using fluorescence microscopy. researchgate.net
Such probes are invaluable tools for basic biological research, enabling the interrogation of protein function and cellular pathways in a way that genetic methods sometimes cannot. nih.gov
High-Throughput Screening and Combinatorial Chemistry Approaches for Lead Discovery
The scaffold of this compound is an excellent starting point for generating large chemical libraries for lead discovery. Using the principles of combinatorial chemistry, researchers can systematically synthesize a large number of related compounds by varying the substituents at different positions on the molecule.
This approach involves:
Scaffold-Based Library Design: Using the 6-fluoro-benzoxazole core as a constant, different chemical building blocks can be attached at the C2 position (in place of the isopropenyl group) and other available positions on the aromatic ring. researchgate.net
High-Throughput Screening (HTS): The resulting library of compounds can then be screened against a multitude of biological targets using automated, high-throughput assays. nih.gov HTS can rapidly identify "hits"—compounds that show activity in a particular assay. For example, libraries can be screened for kinase inhibition, antimicrobial activity, or cytotoxicity against cancer cells. nih.govmdpi.com
This strategy accelerates the early phase of drug discovery by efficiently exploring a vast chemical space to identify novel and potent lead compounds for further development and optimization. nih.gov
Q & A
Basic: What are the established synthetic routes for 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step procedures, such as:
- Microwave-assisted cyclization : Reacting fluoro-substituted benzothiazole precursors with propenyl derivatives under microwave irradiation (130°C, 45 min) in ethanol, followed by solvent evaporation and crystallization .
- Multi-component coupling : Using halogenated intermediates (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with amines under reflux conditions, optimized for regioselectivity via solvent choice (e.g., DMF for polar aprotic conditions) .
- Purification : Column chromatography (hexane/ethyl acetate gradients) achieves >95% purity. Yield optimization (~60–75%) depends on stoichiometric ratios and catalyst selection (e.g., CuSO₄·5H₂O for click chemistry reactions) .
Basic: How is the structural characterization of this compound validated?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves bond lengths (e.g., C–F: 1.34 Å) and dihedral angles between benzoxazole and propenyl groups (e.g., 4.87° deviation from planarity) .
- NMR/IR spectroscopy :
- ¹H NMR : Peaks at δ 7.25–7.45 ppm (aromatic protons) and δ 5.60–5.80 ppm (propenyl CH₂) confirm substitution patterns .
- IR : Stretches at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C–F) validate functional groups .
- Elemental analysis : Matches calculated/observed C, H, N, S content (±0.3%) to confirm purity .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, reducing byproducts like unreacted amine intermediates .
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Cu(I) catalysts in coupling reactions reveals Cu(I) improves regioselectivity (85% vs. 60% yield) for propenyl attachment .
- Kinetic studies : Monitoring via TLC identifies optimal reaction times (e.g., 12 h for click chemistry) to prevent over-oxidation of the benzoxazole core .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., HIV-1 protease) using crystal structures (PDB: 1HPV). Key residues (Asp25, Gly27) form hydrogen bonds with the fluorobenzoxazole moiety (ΔG = −8.2 kcal/mol) .
- QSAR modeling : Correlates substituent electronegativity (e.g., fluorine’s Hammett σₚ value: +0.06) with antitumor activity (R² = 0.89 in MCF-7 cell lines) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, tracking RMSD (<2.0 Å) to validate binding modes .
Advanced: What mechanisms underlie the biological activity of fluorinated benzoxazole derivatives?
Methodological Answer:
- Enzyme inhibition : Fluorine’s electronegativity disrupts ATP binding in kinases (e.g., EGFR), confirmed via competitive assays (IC₅₀ = 1.2 µM) .
- DNA intercalation : Planar benzoxazole intercalates into DNA base pairs, shown via fluorescence quenching (Ksv = 3.5 × 10³ M⁻¹) .
- ROS generation : Fluorine enhances oxidative stress in cancer cells (2-fold ↑ ROS in HeLa cells vs. controls) .
Advanced: How should researchers address contradictions in solvent effects reported across studies?
Methodological Answer:
- Systematic solvent screening : Compare reaction outcomes in DMSO (aprotic) vs. ethanol (protic). For example, DMSO increases cyclization rates (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ in ethanol) but may destabilize propenyl intermediates .
- Kinetic profiling : Use stopped-flow UV-Vis to track intermediate stability, identifying ethanol as optimal for propenyl group preservation .
- DFT calculations (Gaussian 16) : Model solvent polarity effects on transition states; higher dielectric constants (ε = 46.7 for DMF) lower activation barriers (ΔG‡ = 18.3 kcal/mol) .
Advanced: What strategies resolve discrepancies in biological activity data between similar analogs?
Methodological Answer:
- SAR analysis : Compare 6-fluoro vs. 6-chloro analogs in cytotoxicity assays (e.g., 6-fluoro: IC₅₀ = 5.0 µM vs. 6-chloro: IC₅₀ = 8.7 µM in HT-29 cells) to identify fluorine’s role in membrane permeability .
- Metabolic stability testing : Microsomal assays (human liver microsomes) show 6-fluoro derivatives have longer t₁/₂ (45 min) than non-fluorinated analogs (20 min) due to reduced CYP3A4 metabolism .
- Crystallographic overlay : Superimpose ligand-enzyme complexes (PyMOL) to pinpoint steric clashes caused by propenyl groups in less active analogs .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) prevent dermal/ inhalation exposure .
- Waste disposal : Neutralize acidic byproducts (pH 7) before disposal in halogenated waste containers .
- Spill management : Absorb with vermiculite, treat with 10% NaHCO₃, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
